[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-6-11-35-18-9-7-16(8-10-18)23-22(15(2)27-26(31)28-23)25(30)36-14-19(29)17-12-20(32-3)24(34-5)21(13-17)33-4/h7-10,12-13,23H,6,11,14H2,1-5H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTMSXVQQDRQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, it can inhibit tubulin, a protein essential for mitosis, thereby disrupting cell division. It can also inhibit Hsp90, a chaperone protein that helps other proteins fold properly, which can lead to the degradation of Hsp90 client proteins. The compound can inhibit TrxR, an enzyme involved in maintaining the redox state within cells, leading to increased oxidative stress.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle assembly and leading to cell cycle arrest. By inhibiting Hsp90, it disrupts multiple signaling pathways that depend on Hsp90 client proteins. By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress and potentially cell death.
Pharmacokinetics
The presence of the trimethoxyphenyl (TMP) group may enhance its lipophilicity, potentially improving its absorption and distribution. The compound’s metabolic stability and excretion patterns remain to be determined.
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It can cause cell cycle arrest, protein degradation, oxidative stress, and potentially cell death. These effects can contribute to its potential anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities.
Biological Activity
The compound [2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate (CAS No. 2089255-41-2) is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N2O8 , with a molecular weight of 498.53 g/mol . The structure features a pyrimidine ring along with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O8 |
| Molecular Weight | 498.53 g/mol |
| IUPAC Name | [2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| CAS Number | 2089255-41-2 |
Research indicates that compounds with a pyrimidine core often interact with various biological targets, including receptors and enzymes involved in inflammation and cancer pathways. Specifically, the compound's structure suggests potential activity at the A3 adenosine receptor (A3AR) , which is implicated in anti-inflammatory and cardioprotective effects.
- A3 Adenosine Receptor Modulation :
- Anticancer Potential :
In Vitro Studies
In vitro assays have demonstrated that derivatives of pyrimidines exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in breast and prostate cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Case Studies
-
Study on Anti-inflammatory Effects :
- In a study published in Molecular Pharmacology, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human macrophages. Results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
-
Cardioprotective Effects :
- Another research effort focused on the cardioprotective effects of the compound during ischemia-reperfusion injury models in rats. The findings revealed that administration of the compound significantly reduced myocardial infarction size compared to control groups, supporting its role as a cardioprotective agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
DHPM derivatives are widely studied for their bioactivity, with structural variations significantly influencing their properties. Below is a comparative analysis of key analogs:
(a) Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Substituents : 4-Hydroxy-3-methoxyphenyl at position 4, ethyl ester at position 3.
- Key Differences : Lacks the 3,4,5-trimethoxyphenyl and 4-propoxyphenyl groups. The hydroxy group may enhance hydrogen bonding but reduce lipophilicity compared to the target compound.
(b) Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Substituents : 4-Ethoxyphenyl at position 4, methyl ester at position 4.
- Key Differences : Shorter ethoxy chain (vs. propoxy) reduces steric bulk and lipophilicity. Reported to exhibit 73.6% thymidine phosphorylase inhibition at 100 µM, suggesting substituent length impacts activity .
(c) Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Substituents : Thiophene ring at position 3.
(d) Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Substituents : Bromophenyl at position 4, thioxo (C=S) instead of oxo (C=O) at position 2.
Q & A
Q. What are the molecular formula, weight, and structural identifiers of this compound?
The compound has the molecular formula C₂₆H₃₀N₂O₈ and a molecular weight of 498.53 g/mol . Key identifiers include:
- IUPAC Name : 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- SMILES : CCCOc1ccc(cc1)C2C(=C(NC(=O)N2)C)C(=O)OCC(=O)c3cc(c(c(c3)OC)OC)OC
- PubChem CID : 137838156 Structural validation is typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₀N₂O₈ |
| Molecular Weight | 498.53 g/mol |
| Appearance | Powder |
| Storage Conditions | Room temperature |
Q. What synthetic routes are recommended for preparing this compound?
The compound is likely synthesized via a multi-component Biginelli reaction , a standard method for dihydropyrimidinones. Key steps include:
- Condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-propoxyphenylaldehyde), and a urea derivative under acidic catalysis.
- Optimization of reaction conditions (e.g., HCl or Lewis acids like FeCl₃) to enhance yield and regioselectivity .
- Purification via column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic and analytical methods are used for characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- FT-IR : Identify carbonyl (C=O) and amine (N-H) functional groups .
- Elemental Analysis : Validate purity and molecular composition .
Advanced Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in dihydropyrimidinone synthesis is influenced by:
- Catalyst choice : Lewis acids (e.g., FeCl₃) favor specific tautomers, while Brønsted acids (e.g., HCl) may alter reaction pathways .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions .
Q. What structural insights can be gained from crystallographic data?
Q. How does this compound compare to structural analogs in pharmacological studies?
- Substituent analysis : Propoxy and trimethoxyphenyl groups may enhance lipophilicity and blood-brain barrier penetration compared to methyl or ethyl analogs .
- Activity benchmarking : Compare IC₅₀ values against reference compounds in enzyme inhibition assays (e.g., acetylcholinesterase) .
Notes
- Safety : While specific safety data is unavailable, standard precautions for handling dihydropyrimidinones include using PPE (gloves, goggles) and working in a fume hood due to potential irritancy .
- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines for ethical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
